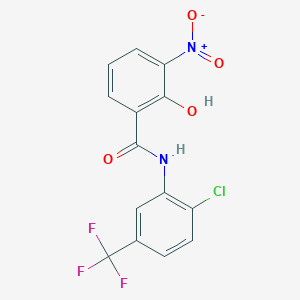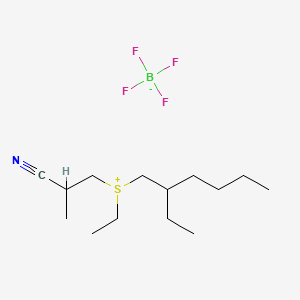
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a complex organic compound with a unique structure that includes a carboxypentanoyl group and a trimethylethan-1-aminium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of 5-carboxypentanoic acid with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((5-Carboxypentanoyl)oxy)ethoxycarbonylbenzoic acid: Shares a similar carboxypentanoyl group but differs in the rest of the structure.
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-valine: Contains a similar carboxypentanoyl group but is part of a peptide structure.
Uniqueness
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its combination of a carboxypentanoyl group with a trimethylethan-1-aminium iodide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C11H22INO4 |
|---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
2-(5-carboxypentanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H21NO4.HI/c1-12(2,3)8-9-16-11(15)7-5-4-6-10(13)14;/h4-9H2,1-3H3;1H |
InChI Key |
VZEHQHHLNZRFSL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCC(=O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)

![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)
![2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)






![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)
